Toxopyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

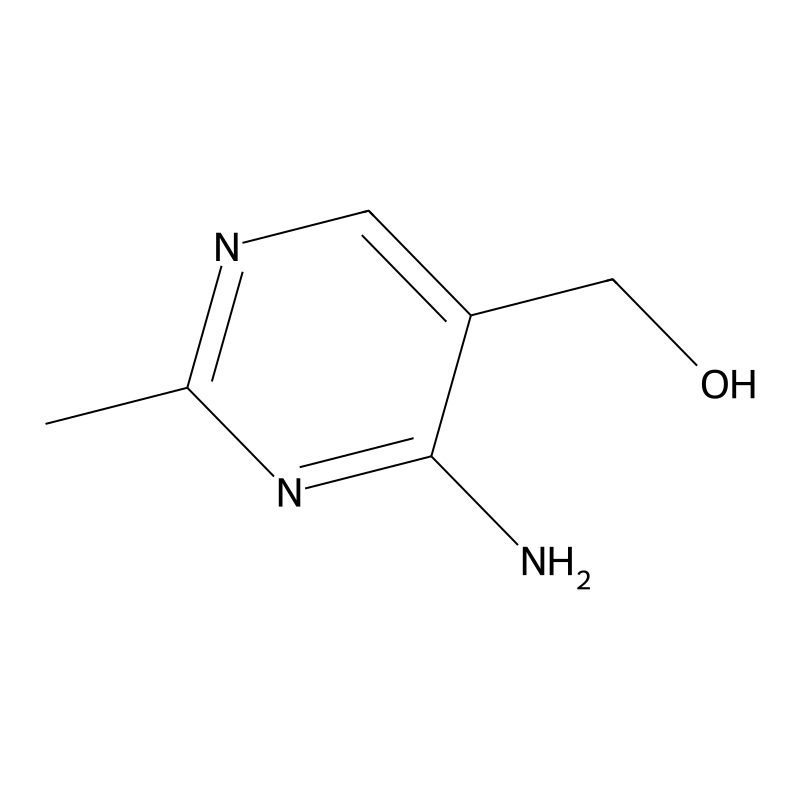

Toxopyrimidine, also known as 4-amino-5-hydroxymethyl-2-methylpyrimidine, is a heterocyclic organic compound characterized by its pyrimidine ring structure, which includes two nitrogen atoms and four carbon atoms. Its chemical formula is , and it has a molecular weight of approximately 139.16 g/mol. The compound is notable for its structural similarity to vitamin B6 (pyridoxine), but it acts as an antagonist, interfering with the normal biological functions of this essential vitamin. This antagonistic action can lead to significant physiological effects, including convulsions and seizures, making it a useful compound in neurological research .

Toxopyrimidine acts as a vitamin B6 antagonist. Vitamin B6 is a coenzyme for many enzymes involved in various biological processes, including neurotransmitter synthesis []. By competing with vitamin B6 for binding sites on these enzymes, toxopyrimidine disrupts these processes. This disruption in neurotransmitter function, particularly the inhibition of GABA (an inhibitory neurotransmitter), is believed to be responsible for the convulsant effects of toxopyrimidine [, ].

Drug Discovery and Development:

Toxopyrimidine serves as a building block for the synthesis of novel therapeutic agents. Its chemical properties allow for modifications, leading to compounds with specific functionalities for targeting various diseases. Studies have explored its potential in developing drugs for:

- Antiviral therapies: Research suggests toxopyrimidine derivatives might possess antiviral activity against specific viruses []. However, further investigation is needed to determine their efficacy and safety.

- Anticancer drugs: Some studies have shown that toxopyrimidine derivatives exhibit antitumor properties in cancer cell lines []. However, more research is required to assess their potential in clinical settings.

Material Science:

The unique structure of toxopyrimidine makes it a potential candidate for developing novel materials with desirable properties:

- Organic electronics: Research is exploring the use of toxopyrimidine derivatives in organic light-emitting diodes (OLEDs) and organic solar cells due to their potential for efficient light emission and charge transport [].

- Functional polymers: Studies have investigated the incorporation of toxopyrimidine units into polymers for applications like sensors and catalysis due to their ability to bind specific molecules and facilitate chemical reactions [].

text4-amino-5-aminomethyl-2-methylpyrimidine dihydrochloride + HCOOH → Toxopyrimidine + Other products

In biological systems, toxopyrimidine acts as an inhibitor of enzymes that utilize vitamin B6 as a cofactor. It competes for binding sites on these enzymes, disrupting neurotransmitter synthesis and leading to increased excitatory signaling in the nervous system .

Toxopyrimidine exhibits significant biological activity as a vitamin B6 antagonist. By inhibiting the action of vitamin B6-dependent enzymes, it disrupts the synthesis of critical neurotransmitters such as gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the brain. This disruption is believed to contribute to the convulsant effects observed with toxopyrimidine administration . Furthermore, its ability to induce seizures makes it a valuable tool for studying epilepsy and developing new anticonvulsant medications .

The synthesis of toxopyrimidine can be achieved through several methods, including:

- From 4-amino-5-aminomethyl-2-methylpyrimidine dihydrochloride: This method involves reacting the dihydrochloride salt with formic acid.

- Biochemical pathways: Toxopyrimidine and its derivatives can also be derived from metabolic pathways involving thiamine (vitamin B1) metabolism in various organisms .

The synthetic routes often focus on modifying the pyrimidine ring or substituents to enhance desired properties for therapeutic applications.

Toxopyrimidine has several applications in research and potential therapeutic development:

- Neurological Research: Due to its convulsant properties, it is used to study seizure mechanisms and epilepsy.

- Drug Development: It serves as a building block for synthesizing novel therapeutic agents targeting various diseases, particularly those related to neurotransmitter dysfunction .

- Biochemical Studies: Its role in inhibiting vitamin B6-dependent processes makes it useful in understanding metabolic pathways involving thiamine and other vitamins .

Research on toxopyrimidine's interactions focuses on its competitive inhibition of vitamin B6-dependent enzymes. Studies have shown that this interaction can lead to alterations in neurotransmitter levels, particularly GABA, thereby affecting neuronal excitability and seizure susceptibility . Further investigations into its pharmacokinetics and pharmacodynamics are essential for understanding its full potential and safety profile.

Toxopyrimidine shares structural similarities with several other compounds, particularly those within the pyrimidine class. Some notable similar compounds include:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (4-Amino-2-ethylpyrimidin-5-yl)methanol | 876-21-1 | 0.98 |

| (2-Methylpyrimidin-5-yl)methanol | 2239-83-0 | 0.86 |

| 4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3 | 0.74 |

| 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | 27058-54-4 | 0.65 |

| 4(1H)-Pyrimidinone,6-hydroxy-2,5-dimethyl | 1194-74-7 | 0.65 |

The uniqueness of toxopyrimidine lies in its specific biological activity as a vitamin B6 antagonist, which distinguishes it from other similar compounds that may not exhibit such pronounced effects on neurotransmitter systems or seizure activity .

HMP-PP, the pyrophosphate ester of toxopyrimidine, is condensed with THZ-P to form thiamine monophosphate (ThMP), which is subsequently phosphorylated to TPP. This process is conserved across prokaryotes and eukaryotes, but the biosynthetic routes to HMP-P differ significantly between organisms.

Microbial vs. Eukaryotic Precursor Synthesis Mechanisms

In bacteria (e.g., Salmonella enterica, Caulobacter crescentus), HMP-P is synthesized from 5-aminoimidazole ribotide (AIR) via a single enzyme, phosphomethylpyrimidine synthase (ThiC) . AIR, a intermediate in purine biosynthesis, undergoes radical-mediated rearrangement to form HMP-P. In contrast, eukaryotes like Saccharomyces cerevisiae utilize a distinct pathway involving the Thi5 protein, which incorporates pyridoxal 5′-phosphate (PLP) as a substrate rather than a cofactor . Thi5 catalyzes HMP-P synthesis using histidine-derived metabolites, a mechanism absent in prokaryotes .

Table 1: Comparison of HMP-P Synthesis Pathways

| Organism | Key Enzyme | Substrate | Cofactor/Radical Source |

|---|---|---|---|

| Bacteria | ThiC | AIR | Radical SAM, [4Fe-4S] |

| Yeast | Thi5 | Histidine, PLP | PLP, Fe²⁺ |

| Plants | ThiC | AIR | Radical SAM, [4Fe-4S] |

Radical SAM Enzymes in Pyrimidine Moiety Formation

ThiC, a radical S-adenosylmethionine (SAM) enzyme, catalyzes the most complex radical cascade in thiamine biosynthesis. It binds a [4Fe-4S] cluster and uses SAM to generate a 5′-deoxyadenosyl radical, initiating a series of bond rearrangements in AIR . Recent structural studies have trapped intermediates in the ThiC reaction, revealing a multi-step mechanism:

- Radical initiation: The 5′-deoxyadenosyl radical abstracts a hydrogen atom from AIR, forming a substrate radical.

- Carbon skeleton rearrangement: The AIR radical undergoes cleavage of the C1′–C2′ bond, followed by ring expansion and β-scission reactions .

- Final product formation: Decarbonylation and deprotonation yield HMP-P, with CO and formate as byproducts .

Key structural features of ThiC:

- A conserved TIM-barrel fold housing the [4Fe-4S] cluster and SAM-binding site .

- A flexible loop region that stabilizes intermediates during the radical cascade .

Isotopic Tracer Studies of AIR-to-HMP-P Conversion

Stable isotope labeling has elucidated the metabolic origins of HMP-P’s carbon skeleton. In bacteria, uniformly ¹³C-labeled AIR is converted to HMP-P with retention of three ¹³C atoms, confirming AIR as the sole carbon source . Key findings include:

- ¹³C-NMR studies: C2, C4, and C5 of HMP-P originate from C4, C5, and C6 of AIR, respectively .

- Dual-labeling experiments: [¹³C]formate and [2-¹³C]glycine incorporation into HMP-P demonstrated cross-talk between purine and thiamine pathways in Salmonella enterica .

Table 2: Isotopic Labeling Patterns in HMP-P

| Isotope Source | Labeled Position in HMP-P | Incorporation Efficiency |

|---|---|---|

| [U-¹³C]AIR | C2, C4, C5 | 100% |

| [2-¹³C]Glycine | C2 | 85% |

| [¹³C]Formate | C4 | 92% |

Methods such as GC-MS and HPLC-MS have quantified tracer incorporation, revealing that AIR carboxylase (PurE) bypass routes enable HMP-P synthesis in purF mutants . These studies underscore the metabolic flexibility of HMP-P biosynthesis under varying nutrient conditions.

Synthesis of Key Findings

- Microbial pathways rely on radical SAM chemistry for HMP-P synthesis, while eukaryotic pathways diverge through PLP-dependent mechanisms.

- ThiC’s multi-step radical cascade, characterized by trapped intermediates, resolves long-standing questions about HMP-P formation .

- Isotopic tracing confirms AIR as the primary precursor in bacteria and highlights pathway redundancy in purine-deficient environments .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

198.0 °C

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Other CAS

Wikipedia

4-Amino-5-hydroxymethyl-2-methylpyrimidine

Dates

Characterization of hydroxymethylpyrimidine phosphate kinase from mesophilic and thermophilic bacteria and structural insights into their differential thermal stability

Pablo A Cea, Gissela Araya, Gabriel Vallejos, Rodrigo Recabarren, Jans Alzate-Morales, Jorge Babul, Victoria Guixé, Victor Castro-FernandezPMID: 32387178 DOI: 10.1016/j.abb.2020.108389

Abstract

The hydroxymethylpyrimidine phosphate kinases (HMPPK) encoded by the thiD gene are involved in the thiamine biosynthesis pathway, can perform two consecutive phosphorylations of 4-amino-5-hydroxymethyl-2-methyl pyrimidine (HMP) and are found in thermophilic and mesophilic bacteria, but only a few characterizations of mesophilic enzymes are available. The presence of another homolog enzyme (pyridoxal kinase) that can only catalyze the first phosphorylation of HMP and encoded by pdxK gene, has hampered a precise annotation in this enzyme family. Here we report the kinetic characterization of two HMPPK with structure available, the mesophilic and thermophilic enzyme from Salmonella typhimurium (StHMPPK) and Thermus thermophilus (TtHMPPK), respectively. Also, given their high structural similarity, we have analyzed the structural determinants of protein thermal stability in these enzymes by molecular dynamics simulation. The results show that pyridoxal kinases (PLK) from gram-positive bacteria (PLK/HMPPK-like enzymes) constitute a phylogenetically separate group from the canonical PLK, but closely related to the HMPPK, so the PLK/HMPPK-like and canonical PLK, both encoded by pdxK genes, are different and must be annotated distinctly. The kinetic characterization of StHMPPK and TtHMPPK, shows that they perform double phosphorylation on HMP, both enzymes are specific for HMP, not using pyridoxal-like molecules as substrates and their kinetic mechanism involves the formation of a ternary complex. Molecular dynamics simulation shows that StHMPPK and TtHMPPK have striking differences in their conformational flexibility, which can be correlated with the hydrophobic packing and electrostatic interaction network given mainly by salt bridge bonds, but interestingly not by the number of hydrogen bond interactions as reported for other thermophilic enzymes. ENZYMES: EC 2.7.1.49, EC 2.7.4.7, EC 2.7.1.35, EC 2.7.1.50.The Biosynthesis of the Thiazole Moiety of Thiamin in the Archaeon Halobacterium salinarum

Maria Hayashi, Yukie Kijima, Keiko Tazuya-Murayama, Kazuko YamadaPMID: 26226965 DOI: 10.3177/jnsv.61.270

Abstract

The biosynthetic pathways of the thiazole moiety of thiamin were studied in the archaeon Halobacterium salinarum. Thiamin is generated by the union of 4-amino-5-hydroxymethyl-2-methylpyrimidine (pyrimidine) and 5-(2-hydroxyethyl)-4-methylthiazole (thiazole). The biosynthesis of thiazole is different in facultative anaerobes, aerobes and eukaryotes. In eukaryotes, the C-4, -4', -5, -5' and -5" of the thiazole is biosynthesized from nicotinamide adenine dinucleotide (NAD), with cysteine as S donor and the C-2 and N atoms of glycine. In facultative anaerobic bacteria, such as Escherichia coli, the precursors of the thiazole are the N and C-2 atoms from tyrosine and C-4, -4', -5, -5' and -5" from 1-deoxy-D-xylurose-5-phosphate, again with cysteine as S donor. In aerobic bacteria, such as Bacillus subtilis, L-tyrosine is replaced by glycine. In Archaea, known as the third domain of life, the biosynthetic pathway of thiamin has not yet been elucidated. In the present study in the archaeon H. salinarum, it was shown that both the N and C-2 from glycine are incorporated into the thiazole, rather than the N atom coming from L-tyrosine. These results show that thiazole biosynthesis in H. salinarum more closely resembles the biosynthetic pathway found in eukaryotes.Noninvasive mapping of the redox status in septic mouse by in vivo electron paramagnetic resonance imaging

Hirotada G Fujii, Hideo Sato-Akaba, Miho C Emoto, Kouichi Itoh, Yasuhiro Ishihara, Hiroshi HirataPMID: 22902472 DOI: 10.1016/j.mri.2012.06.021

Abstract

Increased reactive oxygen species (ROS) contribute to numerous brain disorders, and ROS generation has been examined in diverse experimental models of lipopolysaccharide (LPS)-induced inflammation. The in vivo electron paramagnetic resonance (EPR)/nitroxide spin probe method has been used to analyze the redox status in animal models modulated by ROS generation. In this study, a blood-brain barrier (BBB)-permeable nitroxide spin probe, 3-hydroxymethyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl (HMP), was used as a redox-sensitive nitroxide probe. Magnetic resonance images of mouse head after the injection of HMP showed that HMP was distributed throughout all regions of the mouse head including the brain, suggesting that HMP can reveal redox information in all regions of the mouse head. After the injection of HMP through the mouse tail vein 6 h after the injection of LPS, three-dimensional (3D) EPR images were obtained each minute under a field scanning of 0.3 s and with 81 projections. The reduction reaction of HMP in septic mouse heads was remarkably accelerated compared to that in control mice, and this accelerated reaction was inhibited by aminoguanidine and allopurinol, which inhibit enzymatic activities of induced nitric oxide synthase and xanthine oxidase, respectively. Based on the pharmacokinetics of HMP in mouse heads, the half-life mapping of HMP was performed in LPS-treated mouse head. Half-life maps clearly show a difference in the redox status induced by ROS generation in the presence or absence of inhibitors of ROS-generating enzymes. The present results suggest that a 3D in vivo EPR imaging system combined with BBB-permeable HMP is a useful noninvasive tool for assessing changes in the redox status in rodent models of brain disease under oxidative stress.Simultaneous molecular imaging based on electron paramagnetic resonance of 14N- and 15N-labelled nitroxyl radicals

Anna Pawlak, Ryohei Ito, Hirotada Fujii, Hiroshi HirataPMID: 21274468 DOI: 10.1039/c0cc03581e

Abstract

The major advancement outlined in this communication is the simultaneous visualisation of two kinds of nitroxyl radicals using electron paramagnetic resonance (EPR) spectroscopy and imaging.The ADP-dependent sugar kinase family: kinetic and evolutionary aspects

Victoria Guixé, Felipe MerinoPMID: 19548321 DOI: 10.1002/iub.217

Abstract

Some archaea of the Euryarchaeota present a unique version of the Embden-Meyerhof pathway where glucose and fructose-6-phosphate are phoshporylated using ADP instead of ATP as the phosphoryl donor. These are the only ADP-dependent kinases known to date. Although initially they were believed to represent a new protein family, they can be classified as members of the ribokinase superfamily, which also include several ATP-dependent kinases. As they were first identified in members of the thermococcales it was proposed that the presence of these ADP-dependent kinases is an adaptation to high temperatures. Later, homologs of these enzymes were identified in the genomes of mesophilic and thermophilic methanogenic archaea and even in the genomes of higher eukaryotes, suggesting that the presence of these proteins is not related to the hyperthermophilic life. The ADP-dependent kinases are very restrictive to their ligands being unable to use triphosphorylated nucleotides such as ATP. However, it has been shown that they can bind ATP by competition kinetic experiments. The hyperthermophilic methanogenic archaeon Methanocaldococcus jannaschii has a homolog of these genes, which can phosphorylate glucose and fructose-6-phosphate. For this reason, it was proposed as an ancestral form for the family. However, recent studies have shown that the ancestral activity in the group is glucokinase, and a combination of gene duplication and lateral gene transfer could have originated the two paralogs in this member of the Euryarchaeota. Interestingly, based on structural comparisons made within the superfamily it has been suggested that the ADP-dependent kinases are the newest in the group. In several members of the superfamily, the presence of divalent metal cations has been shown to be crucial for catalysis, so its role in the ADP-dependent family was investigated through molecular dynamics. The simulation shows that, in fact, the metal coordinates the catalytic ensemble and interacts with crucial residues for catalysis.ThiC is an [Fe-S] cluster protein that requires AdoMet to generate the 4-amino-5-hydroxymethyl-2-methylpyrimidine moiety in thiamin synthesis

N Cecilia Martinez-Gomez, Diana M DownsPMID: 18686975 DOI: 10.1021/bi8010253

Abstract

Thiamin pyrophosphate is a required cofactor in all organisms. The biosynthesis of thiamin requires the independently synthesized 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) and 5-hydroxyethyl-4-methylthiazole phosphate (THZ-P) moieties. In bacteria, the pyrimidine moiety is derived from 5-aminoimidazole ribotide (AIR), and ThiC is the only gene product known to be required for this conversion in vivo. We report here the purification and characterization of the ThiC protein from Salmonella enterica. The data showed this protein generated HMP when AIR, S-adenosylmethionine (AdoMet), and an appropriate reducing agent were present. It is further shown that ThiC carries an oxygen labile [Fe-S] cluster essential for this activity.Use of plankton-derived vitamin B1 precursors, especially thiazole-related precursor, by key marine picoeukaryotic phytoplankton

Ryan W Paerl, Francois-Yves Bouget, Jean-Claude Lozano, Valérie Vergé, Philippe Schatt, Eric E Allen, Brian Palenik, Farooq AzamPMID: 27935586 DOI: 10.1038/ismej.2016.145

Abstract

Several cosmopolitan marine picoeukaryotic phytoplankton are B1 auxotrophs requiring exogenous vitamin B1 or precursor to survive. From genomic evidence, representatives of picoeukaryotic phytoplankton (Ostreococcus and Micromonas spp.) were predicted to use known thiazole and pyrimidine B1 precursors to meet their B1 demands, however, recent culture-based experiments could not confirm this assumption. We hypothesized these phytoplankton strains could grow on precursors alone, but required a thiazole-related precursor other the well-known and extensively tested 4-methyl-5-thiazoleethanol. This hypothesis was tested using bioassays and co-cultures of picoeukaryotic phytoplankton and bacteria. We found that specific B1-synthesizing proteobacteria and phytoplankton are sources of a yet-to-be chemically identified thiazole-related precursor(s) that, along with pyrimidine B1 precursor 4-amino-5-hydroxymethyl-2-methylpyrimidine, can support growth of Ostreococcus spp. (also Micromonas spp.) without B1. We additionally found that the B1-synthesizing plankton do not require contact with picoeukaryotic phytoplankton cells to produce thiazole-related precursor(s). Experiments with wild-type and genetically engineered Ostreococcus lines revealed that the thiazole kinase, ThiM, is required for growth on precursors, and that thiazole-related precursor(s) accumulate to appreciable levels in the euphotic ocean. Overall, our results point to thiazole-related B1 precursors as important micronutrients promoting the survival of abundant phytoplankton influencing surface ocean production and biogeochemical cycling.Globally Important Haptophyte Algae Use Exogenous Pyrimidine Compounds More Efficiently than Thiamin

Magdalena A Gutowska, Brateen Shome, Sebastian Sudek, Darcy L McRose, Maria Hamilton, Stephen J Giovannoni, Tadhg P Begley, Alexandra Z WordenPMID: 29018119 DOI: 10.1128/mBio.01459-17

Abstract

Vitamin B(thiamin) is a cofactor for critical enzymatic processes and is scarce in surface oceans. Several eukaryotic marine algal species thought to rely on exogenous thiamin are now known to grow equally well on the precursor 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), including the haptophyte

Because the thiamin biosynthetic capacities of the diverse and ecologically important haptophyte lineage are otherwise unknown, we investigated the pathway in transcriptomes and two genomes from 30 species representing six taxonomic orders. HMP synthase is missing in data from all studied taxa, but the pathway is otherwise complete, with some enzymatic variations. Experiments on axenic species from three orders demonstrated that equivalent growth rates were supported by 1 µM HMP or thiamin amendment. Cellular thiamin quotas were quantified in the oceanic phytoplankter

using the thiochrome assay.

exhibited luxury storage in standard algal medium [(1.16 ± 0.18) × 10

pmol thiamin cell

], whereas quotas in cultures grown under more environmentally relevant thiamin and HMP supplies [(2.22 ± 0.07) × 10

or (1.58 ± 0.14) × 10

pmol thiamin cell

, respectively] were significantly lower than luxury values and prior estimates. HMP and its salvage-related analog 4-amino-5-aminomethyl-2-methylpyrimidine (AmMP) supported higher growth than thiamin under environmentally relevant supply levels. These compounds also sustained growth of the stramenopile alga

Together with identification of a salvage protein subfamily (TENA_E) in multiple phytoplankton, the results indicate that salvaged AmMP and exogenously acquired HMP are used by several groups for thiamin production. Our studies highlight the potential importance of thiamin pathway intermediates and their analogs in shaping phytoplankton community structure.

The concept that vitamin B

(thiamin) availability in seawater controls the productivity and structure of eukaryotic phytoplankton communities has been discussed for half a century. We examined B

biosynthesis and salvage pathways in diverse phytoplankton species. These comparative genomic analyses as well as experiments show that phytoplankton thought to require exogenous B

not only utilize intermediate compounds to meet this need but also exhibit stronger growth on these compounds than on thiamin. Furthermore, oceanic phytoplankton have lower cellular thiamin quotas than previously reported, and salvage of intermediate compounds is likely a key mechanism for meeting B

requirements under environmentally relevant scenarios. Thus, several lines of evidence now suggest that availability of specific precursor molecules could be more important in structuring phytoplankton communities than the vitamin itself. This understanding of preferential compound utilization and thiamin quotas will improve biogeochemical model parameterization and highlights interaction networks among ocean microbes.

Molecular characterization of the thi3 gene involved in thiamine biosynthesis in Zea mays: cDNA sequence and enzymatic and structural properties of the recombinant bifunctional protein with 4-amino-5-hydroxymethyl-2-methylpyrimidine (phosphate) kinase and thiamine monophosphate synthase activities

Maria Rapala-Kozik, Mariusz Olczak, Katarzyna Ostrowska, Agata Starosta, Andrzej KozikPMID: 17696876 DOI: 10.1042/BJ20070677

Abstract

A thiamine biosynthesis gene, thi3, from maize Zea mays has been identified through cloning and sequencing of cDNA and heterologous overexpression of the encoded protein, THI3, in Escherichia coli. The recombinant THI3 protein was purified to homogeneity and shown to possess two essentially different enzymatic activities of HMP(-P) [4-amino-5-hydroxymethyl-2-methylpyrimidine (phosphate)] kinase and TMP (thiamine monophosphate) synthase. Both activities were characterized in terms of basic kinetic constants, with interesting findings that TMP synthase is uncompetitively inhibited by excess of one of the substrates [HMP-PP (HMP diphosphate)] and ATP. A bioinformatic analysis of the THI3 sequence suggested that these activities were located in two distinct, N-terminal kinase and C-terminal synthase, domains. Models of the overall folds of THI3 domains and the arrangements of active centre residues were obtained with the SWISS-MODEL protein modelling server, on the basis of the known three-dimensional structures of Salmonella enterica serotype Typhimurium HMP(-P) kinase and Bacillus subtilis TMP synthase. The essential roles of Gln98 and Met134 residues for HMP kinase activity and of Ser444 for TMP synthase activity were experimentally confirmed by site-directed mutagenesis.Discovery of a SAR11 growth requirement for thiamin's pyrimidine precursor and its distribution in the Sargasso Sea

Paul Carini, Emily O Campbell, Jeff Morré, Sergio A Sañudo-Wilhelmy, J Cameron Thrash, Samuel E Bennett, Ben Temperton, Tadhg Begley, Stephen J GiovannoniPMID: 24781899 DOI: 10.1038/ismej.2014.61